9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine derivative family This compound is characterized by its unique structure, which includes a pyrimido[2,1-f]purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,6-diamine-9H-purine derivatives: These compounds also have a purine core and are studied for their biological activities.
1,2,9-trisubstituted purin-6(9H)-ones: These compounds have similar substitution patterns and are used in various chemical and biological studies.
Uniqueness
What sets 9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit multiple enzymes involved in DNA synthesis makes it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C27H39N5O2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H39N5O2/c1-5-7-8-9-10-11-12-17-30-25(33)23-24(29(4)27(30)34)28-26-31(18-20(3)19-32(23)26)22-15-13-21(6-2)14-16-22/h13-16,20H,5-12,17-19H2,1-4H3 |
InChI Key |
QZCGPPQWKWQPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)CC)C)N(C1=O)C |
Origin of Product |
United States |
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